molecular formula C10H8F3NO2 B13911254 (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one

(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one

Cat. No.: B13911254
M. Wt: 231.17 g/mol
InChI Key: XVBFFBRYBZHQRS-YFKPBYRVSA-N
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Description

(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one is a complex organic compound characterized by its unique pyrano[3,4-b]pyridin-5-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method involves the formation of key intermediates through site-selective cleavage of multiple α-C(sp3)-H bonds in O-acyl oximes and α-amino ketones, creating new bonds between carbon and nitrogen atoms.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrano[3,4-b]pyridin-5-one compounds.

Scientific Research Applications

(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one

InChI

InChI=1S/C10H8F3NO2/c1-5-9-6(7(15)4-16-5)2-3-8(14-9)10(11,12)13/h2-3,5H,4H2,1H3/t5-/m0/s1

InChI Key

XVBFFBRYBZHQRS-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1

Canonical SMILES

CC1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1

Origin of Product

United States

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